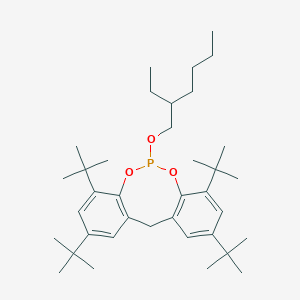![molecular formula C10H17NO B138465 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone CAS No. 137270-33-8](/img/structure/B138465.png)
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mecanismo De Acción
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This increase in neurotransmitter levels helps to improve attention and focus, and also has an effect on mood and motivation.
Biochemical and Physiological Effects:
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can also cause changes in body temperature and appetite. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful for testing hypotheses related to dopamine and norepinephrine signaling. However, it is important to note that 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is a controlled substance and must be used in accordance with local regulations and guidelines.
Direcciones Futuras
There are a number of future directions for research on 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. One area of interest is the potential use of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate in treating cognitive impairment in conditions such as Alzheimer's disease. Another area of interest is the development of new drugs that target the dopamine and norepinephrine systems in the brain, which may have fewer side effects than 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. Additionally, there is ongoing research into the long-term effects of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate use, particularly in children and adolescents.
Métodos De Síntesis
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetoacetate to form ethyl 2-piperidinylacetate. This intermediate is then hydrolyzed to form 2-piperidone, which is subsequently reacted with methyl iodide to form 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate.
Aplicaciones Científicas De Investigación
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. It has also been studied for its potential use in treating other conditions such as depression, schizophrenia, and cognitive impairment.
Propiedades
Número CAS |
137270-33-8 |
|---|---|
Nombre del producto |
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h8-10H,3-6H2,1-2H3 |
Clave InChI |
XJKOKOSRRZGZLF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2CCC1N2C |
SMILES canónico |
CC(=O)C1CCC2CCC1N2C |
Sinónimos |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




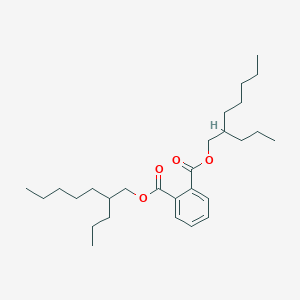
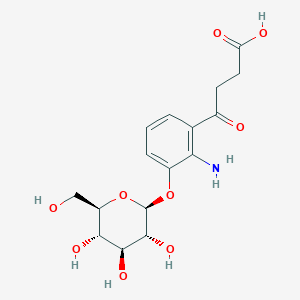

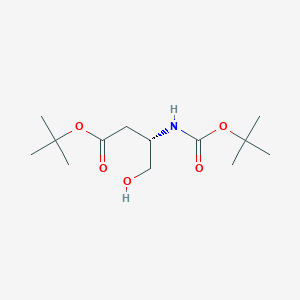
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
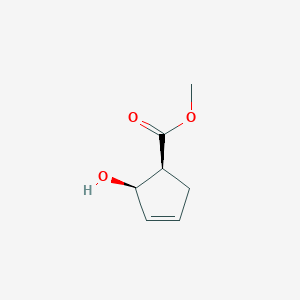

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
